Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate
Description
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring fused to a piperidine moiety, with a methyl ester group at the 3-position. Its stereochemistry (2S,3R) is critical for its biological and physicochemical properties, as subtle changes in configuration can significantly alter interactions with biological targets. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological and enzymatic pathways. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
VTUVNQWOJMZUOZ-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2 |
Canonical SMILES |
COC(=O)C1CCOC1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Coupling and Cyclization Strategy
A patented method describes a three-step approach to prepare a closely related intermediate compound, which can be adapted for the target molecule synthesis:
Step (a): Coupling Reaction
The reaction involves coupling a suitably protected piperidine derivative with an oxolane carboxylic acid derivative under basic conditions. A base such as sodium hydride or triethylamine is added to promote nucleophilic substitution or amide bond formation between the two components. The carboxylic acid group is often converted into an ester or activated ester to facilitate coupling. Catalysts like 4-dimethylaminopyridine (DMAP) may be used to improve reaction rates and yields.Step (b): Cyclization
The coupled intermediate undergoes intramolecular cyclization under acidic conditions to form the oxolane ring with the desired stereochemistry. Organic acids such as acetic acid or inorganic acids like hydrochloric acid are employed. This step is critical for establishing the (2S,3R) stereochemistry on the oxolane ring.Step (c): Deprotection and Hydrolysis
Protecting groups on the amine and ester functionalities are removed selectively by hydrolysis under acidic or basic conditions. For example, Boc (tert-butyloxycarbonyl) protecting groups on the amine can be removed by trifluoroacetic acid (TFA), while ester groups may be hydrolyzed using sodium hydroxide solution. This step yields the free amine and methyl ester functionalities of the target compound.
This sequence is summarized in the following table:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| (a) | Coupling | Base (NaH, Et3N), DMAP catalyst, solvent (THF, t-BuOH), room temp to 40°C | Formation of coupled intermediate |
| (b) | Cyclization | Acid (Acetic acid, HCl), solvent as above, mild heating | Ring closure to form oxolane ring |
| (c) | Deprotection/Hydrolysis | Acid (TFA, H2SO4) or base (NaOH), aqueous conditions | Removal of protecting groups and ester hydrolysis |
Esterification and Selective Reduction
In some routes, the carboxylic acid precursor is first esterified to form the methyl ester:
The carboxylic acid is reacted with methanol or other alcohols in the presence of acid catalysts or activating agents to form the methyl ester.
Selective reduction of ester groups to primary alcohols can be achieved using sodium borohydride (NaBH4) in methanol or ethanol solvent, which may be an intermediate step before cyclization or further functionalization.
Industrial and Scale-Up Considerations
Industrial preparation methods emphasize:
Use of high-purity starting materials and reagents.
Optimization of reaction conditions for yield and stereoselectivity.
Employing continuous flow reactors for better control and scalability.
Stringent purification protocols including chromatography and crystallization.
The stereochemical outcome of the cyclization step is influenced by the choice of acid and solvent, with acetic acid being particularly effective in achieving the (2S,3R) configuration.
Hydrolysis under basic conditions (e.g., sodium hydroxide) allows selective removal of ester protecting groups without affecting amine protections, improving overall synthetic efficiency.
Use of trifluoromethanesulfonate (triflate) or mesylate as leaving groups in intermediate steps facilitates nucleophilic substitution reactions, enhancing coupling efficiency.
Catalysts such as 4-dimethylaminopyridine (DMAP) improve esterification and coupling yields at mild temperatures (room temperature to 40°C).
Sodium borohydride reduction selectively targets ester groups without reducing other sensitive functionalities, allowing stepwise functional group transformations.
| Parameter | Details |
|---|---|
| Starting Materials | Protected piperidine derivatives, oxolane carboxylic acid derivatives |
| Coupling Base | Sodium hydride, triethylamine |
| Catalysts | 4-Dimethylaminopyridine (DMAP), HBTU (for amide formation) |
| Solvents | Tetrahydrofuran (THF), tert-butanol (t-BuOH), methanol, dichloromethane |
| Acid for Cyclization | Acetic acid (preferred), hydrochloric acid, sulfuric acid |
| Deprotection Agents | Trifluoroacetic acid (TFA), sodium hydroxide |
| Reduction Agent | Sodium borohydride (NaBH4) |
| Temperature Range | Room temperature to 50°C |
| Reaction Time | 5 to 72 hours depending on step and scale |
| Purification Methods | Chromatography (silica gel), crystallization |
The preparation of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves a multi-step synthetic route combining coupling, cyclization, and deprotection reactions. The key to successful synthesis lies in controlling stereochemistry during cyclization and selective removal of protecting groups. The use of appropriate bases, acids, catalysts, and solvents under optimized temperature and time conditions ensures high yield and purity. Industrial methods adapt these laboratory protocols with scale-up considerations such as continuous flow synthesis and stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features :
- A piperidine ring substituted with a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine.
- A carboxylic acid group at the 3-position instead of a methyl ester.
- Comparison :
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- (CAS: 96125-49-4)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Features :
- An oxirane (epoxide) ring with a 4-methoxyphenyl substituent and a methyl ester.
- Relatively small molecular weight and high ring strain due to the three-membered epoxide.
- Comparison: The oxirane ring is more reactive than the five-membered oxolane, making it prone to nucleophilic attack.
rac-(2R,3R)-2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid
- Molecular Formula: C₁₇H₂₇NO₅ (estimated)
- Molecular Weight : ~333.41 g/mol
- Key Features :
- A racemic mixture of oxolane-carboxylic acid derivatives with a Boc-protected piperidinylmethyl side chain.
- Stereochemistry differs from the target compound (rac vs. enantiomerically pure (2S,3R)).
- Comparison :
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|---|
| Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate | Not provided | C₁₂H₁₉NO₃ | ~225.29 | Oxolane, piperidine, methyl ester | Chiral, rigid bicyclic structure |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Piperidine, Boc, carboxylic acid | Lipophilic, Boc protection |
| 2-Oxiranecarboxylic acid, methyl ester (4-methoxyphenyl) | 96125-49-4 | C₁₁H₁₂O₄ | 208.21 | Oxirane, methyl ester, methoxyphenyl | High ring strain, reactive epoxide |
| rac-(2R,3R)-Boc-piperidinylmethyl-oxolane-carboxylic acid | Not provided | ~C₁₇H₂₇NO₅ | ~333.41 | Oxolane, Boc-piperidinylmethyl, acid | Racemic, hydrophilic carboxylic acid |
Research Findings and Implications
- Stereochemistry : The (2S,3R) configuration of the target compound likely enhances target selectivity compared to racemic analogs like the compound in .
- Ring Systems : The oxolane’s five-membered ring offers greater stability and reduced reactivity compared to the strained oxirane in , making it more suitable for prolonged biological activity .
- Functional Groups : The methyl ester in the target compound may improve bioavailability over carboxylic acid derivatives (e.g., and ), which are prone to ionization at physiological pH .
Biological Activity
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound that has garnered attention for its potential biological activity. This compound belongs to the class of oxolane carboxylates, characterized by an oxolane ring and a piperidine moiety, which contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 213.27 g/mol .
Chemical Structure
The structural features of this compound include:
- Oxolane ring : A five-membered cyclic ether.
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Carboxylate ester group : Enhances reactivity and interaction with biological targets.
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator . Its mechanism likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. Such properties suggest potential therapeutic applications in treating neurological disorders and cancer .
Cancer Treatment
- Anticancer Activity : The compound's structural similarities to other piperidine derivatives suggest it may exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could possess similar properties .
Neuropharmacological Applications
- Cholinesterase Inhibition : Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
- Mechanistic Insights : The interaction with AChE may involve conformational changes in the enzyme, leading to enhanced binding affinity and specificity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(piperidin-4-yl)oxolane-3-carboxylic acid | C11H19NO3 | Contains a carboxylic acid instead of a carboxylate |
| Rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride | C11H20ClN | Salt form with distinct pharmacological properties |
| 2-(Piperidin-4-yl)oxolane-3-carboxylic acid | C10H17NO2 | Lacks the methyl ester functionality |
This table highlights the unique features of structurally similar compounds, emphasizing how variations in functional groups can influence biological activity and therapeutic potential .
Recent Studies
- Antiproliferative Effects : A study focused on piperidine derivatives reported that specific analogs displayed significant antiproliferative effects against BRCA-deficient cancer cells, suggesting a pathway for developing targeted therapies using this compound .
- Neuroprotective Properties : Research has indicated that piperidine-containing compounds can exhibit neuroprotective effects through antioxidant mechanisms and metal chelation, which may be beneficial in neurodegenerative diseases .
Future Directions
The ongoing research into the biological activity of this compound could lead to new therapeutic agents for cancer and neurodegenerative disorders. Continued exploration of its structure–activity relationships will be crucial in optimizing its efficacy and safety profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
